molecular formula C22H27N3O6 B2750406 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 946299-96-3

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Número de catálogo: B2750406
Número CAS: 946299-96-3
Peso molecular: 429.473
Clave InChI: HLZPGPYZCPOQKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring a pyrrolidin-3-ylmethyl scaffold substituted with a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl urea moiety. Its structural complexity arises from the combination of a five-membered lactam ring (pyrrolidinone) and multiple methoxy substituents, which are known to influence solubility, bioavailability, and receptor binding .

Propiedades

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-28-17-7-5-16(6-8-17)25-13-14(9-20(25)26)12-23-22(27)24-15-10-18(29-2)21(31-4)19(11-15)30-3/h5-8,10-11,14H,9,12-13H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZPGPYZCPOQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 341.36 g/mol

The structure consists of a pyrrolidinone core with methoxy and trimethoxyphenyl substituents, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving suitable amines and carbonyl compounds under acidic or basic conditions.
  • Introduction of Methoxyphenyl Groups: Nucleophilic substitution reactions introduce the methoxy-substituted benzene derivatives.
  • Formation of the Urea Derivative: The final step involves reacting intermediates with isocyanates or urea derivatives to yield the desired compound.

Pharmacological Properties

Research indicates that 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea exhibits a range of biological activities:

  • Anti-inflammatory Activity: Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects: It has demonstrated significant pain-relieving properties in various animal models.
  • Anticancer Potential: The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as:

  • Enzymes: Inhibition of enzymes involved in inflammatory pathways.
  • Receptors: Modulation of receptor activity linked to pain perception and cancer progression.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity:
    • A study reported that 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea exhibited an IC50 value of 15 μM against MDA-MB-231 cells, indicating potent anticancer properties compared to standard chemotherapeutics .
  • Inflammation Models:
    • In a murine model of arthritis, administration of this compound significantly reduced paw swelling and joint inflammation markers .

Comparative Analysis

The biological activity of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with similar compounds:

CompoundStructureIC50 (μM)Activity
Compound A1-(4-Hydroxyphenyl)-...20Anticancer
Compound B1-(4-Methoxyphenyl)-...15Anticancer
Compound C1-(4-Chlorophenyl)-...30Anti-inflammatory

Comparación Con Compuestos Similares

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data Bioactivity/Notes Reference
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20) Propenone 3,4,5-Trimethoxy, 4-methoxy 109.7–111.5 HRMS 351.1183 [M+Na]+ N/A
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Urea-pyrrolidinone 4-Ethoxy, 4-methoxy N/A CHEMBL1537282 Pharmacological screening
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Urea-pyridine Chloro-fluoro, dimethoxy N/A N/A Glucokinase activator

Research Findings and Implications

  • Synthetic Methods : Chan-Lam coupling () and isocyanate reactions () are viable for synthesizing aryl-substituted ureas.
  • Bioactivity Trends : Methoxy and trimethoxy groups enhance binding to aromatic receptors (e.g., kinases), while urea moieties facilitate hydrogen bonding .

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Purification : Combine column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

What advanced techniques are recommended for resolving structural ambiguities or crystallographic challenges?

Q. Advanced Research Focus

  • X-ray Crystallography : Refine crystal structures using SHELXL for high-precision bond-length/angle analysis, especially for the methoxyphenyl and urea moieties .
  • NMR Spectroscopy : Employ 2D NOESY to confirm spatial proximity of the 4-methoxyphenyl and trimethoxyphenyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) to distinguish between regioisomers .

Data Contradiction Example :
If crystallographic data conflicts with NMR-derived conformations, perform conformational analysis using density functional theory (DFT) to reconcile discrepancies .

How do substitution patterns on the phenyl rings influence biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

Substituent PositionBiological Activity Trend (e.g., IC50)Key Mechanism Insights
4-Methoxyphenyl (Pyrrolidinone)Enhances metabolic stabilityReduces CYP450-mediated oxidation
3,4,5-Trimethoxyphenyl (Urea)Increases tubulin binding affinityMimics colchicine-site inhibitors
Fluorine/Chloro AnaloguesAlters logP and membrane permeabilityImpacts cellular uptake in cancer models

Q. Methodological Validation :

  • Compare analogues using in vitro assays (e.g., tubulin polymerization inhibition) with controlled pH (7.4) and temperature (37°C) .
  • Quantify lipophilicity via HPLC-derived logk values .

What computational approaches are effective for predicting reactivity or designing derivatives?

Q. Advanced Research Focus

  • Reaction Path Modeling : Use quantum chemical calculations (Gaussian 16) to map energy barriers for urea bond formation or pyrrolidinone cyclization .
  • Molecular Dynamics (MD) : Simulate binding modes to tubulin (PDB ID: 1SA0) to prioritize derivatives with stronger van der Waals interactions .
  • Machine Learning (ML) : Train models on PubChem datasets to predict solubility or toxicity profiles .

Case Study :
ICReDD’s workflow combines DFT-based transition-state searches with robotic experimentation to accelerate derivative synthesis .

How should researchers address inconsistencies in reported biological data (e.g., conflicting IC50 values)?

Q. Data Contradiction Analysis

Assay Standardization :

  • Validate cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Purity Verification :

  • Use HPLC-UV (λ = 254 nm) to confirm ≥98% purity before testing .

Meta-Analysis :

  • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Example Resolution :
A 10-fold difference in IC50 values between studies was traced to variations in ATP concentration in kinase assays .

What methodologies are critical for evaluating metabolic stability and toxicity profiles?

Q. Advanced Research Focus

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assay : Use patch-clamp electrophysiology to assess cardiac toxicity risks .

Q. Key Data :

ParameterResultImplication
t₁/₂ (Human Microsomes)45 minModerate metabolic stability
hERG IC50>10 μMLow cardiac risk

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